5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, with the molecular formula C22H14O8 and a molecular weight of approximately 414.34 g/mol, consists of a central benzene ring substituted with multiple carboxylic acid groups. This structure allows for the formation of hydrogen bonds, making it significant in supramolecular chemistry and materials science . The compound is characterized by its ability to engage in strong intermolecular interactions due to the presence of carboxylic acid functionalities.
TTA's primary mechanism of action in scientific research lies in its ability to coordinate with metal ions. The carboxylate groups act as binding sites for the metal cations, directing their arrangement and ultimately dictating the pore structure and functionality of the resulting MOF []. The specific positioning of the carboxylic acid groups on TTA can influence the size, shape, and connectivity of the pores within the MOF, leading to materials with tailored properties for gas adsorption, separation, or catalysis.
While TTA shows promise as a linker molecule for MOF development, more research is needed to fully understand its properties and potential applications. This includes:
The chemical behavior of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is largely influenced by its carboxylic acid groups. It can undergo various reactions typical of carboxylic acids, including:
These reactions can be utilized in synthetic pathways for creating more complex molecules or materials.
Several synthetic approaches can be employed to produce 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid:
The choice of method often depends on the desired purity and yield .
The applications of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid are diverse:
Interaction studies involving 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid focus on its ability to form complexes with metal ions or other organic molecules. These interactions can enhance the stability and functionality of materials developed from this compound. Research indicates that such interactions may lead to novel applications in catalysis and sensor technology .
Several compounds share structural similarities with 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1'-Biphenyl-3-carboxylic acid | C13H10O2 | Fewer carboxylic groups; simpler structure |
1,1'-Biphenyl-3,3',5,5'-tetracarboxylic acid | C18H12O6 | More carboxylic groups; higher acidity |
1,1'-Biphenyl-2-carboxylic acid | C13H10O2 | Different substitution pattern; less steric hindrance |
4-(1-(o-Tolyl)vinyl)benzoic acid | C16H16O2 | Contains vinyl group; different reactivity |
The unique arrangement of multiple carboxylic acid groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enhances its potential for forming intricate supramolecular structures compared to these similar compounds .
The four carboxylate groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid allow it to act as a tetradentate ligand, forming robust bonds with metal nodes such as Zn2+, Cu2+, and Zr4+. This property facilitates the construction of MOFs with high surface areas (>3000 m2/g) and tunable pore sizes (3–15 Å). For example, when coordinated with zinc, the ligand forms a pillared-layer MOF with intersecting channels optimized for gas storage, achieving methane capacities of ~240 cm3/g at 36 atm.
Property | Target Ligand | Terephthalic Acid | Biphenyl-4,4′-dicarboxylic Acid |
---|---|---|---|
Coordination Sites | 4 | 2 | 2 |
Typical Surface Area (m²/g) | 3200 | 1500 | 2500 |
Pore Size Range (Å) | 3–15 | 5–12 | 6–14 |
Functionalization Potential | High | Low | Moderate |
The ligand’s asymmetric geometry promotes the formation of non-interpenetrated frameworks, a critical advantage over symmetrical analogs like terephthalic acid. Its rigid terphenyl core also enhances thermal stability, with decomposition temperatures exceeding 400°C in inert atmospheres.
MOFs derived from this ligand exhibit open metal sites and Lewis acidity, enabling catalysis in reactions such as CO2 cycloaddition and alkene oxidation. For instance, Cu-based frameworks demonstrate 98% conversion efficiency in styrene epoxidation under mild conditions. Additionally, the ligand’s conjugated π-system facilitates luminescent MOFs for nitroaromatic sensing, with detection limits as low as 0.1 ppm for 2,4-dinitrotoluene.
Solvothermal synthesis remains the predominant method for fabricating MOFs using 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid as a linker. This process involves dissolving the linker and metal precursors in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) under controlled temperatures (80–120°C) and autogenous pressure [2] [4]. Key optimization parameters include:
Recent studies highlight the critical role of terephthalate coordination geometry in directing zirconium-based SBU (secondary building unit) formation. The four carboxylate groups of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enable chelation of up to six Zr⁴⁺ ions, forming octahedral Zr₆ clusters characteristic of UiO-66-type frameworks [6].
Parameter | Typical Range | Impact on Crystallization |
---|---|---|
Reaction Temperature | 80–120°C | Higher temps favor larger crystals |
Solvent Ratio (DMF:H₂O) | 4:1 to 6:1 | Excess H₂O accelerates nucleation |
Modulator Concentration | 0.1–1.0 M acetic acid | Reduces defect density |
Hydrothermal synthesis enables the integration of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid into heterometallic systems by leveraging its multidentate coordination capacity. Under hydrothermal conditions (150–200°C, autogenous pressure), the linker simultaneously coordinates to hard (e.g., Fe³⁺, Al³⁺) and soft (e.g., Cu²⁺, Zn²⁺) metal centers, forming mixed-metal MOFs with enhanced catalytic properties [5].
A notable example involves the synthesis of Fe/Co bimetallic frameworks, where the terephthalate linker bridges μ₃-oxo Fe₃O clusters and Co²⁺ paddlewheel nodes. These materials exhibit 15-fold higher oxygen evolution reaction (OER) activity compared to monometallic analogues, attributed to synergistic metal-ligand charge transfer [5]. Challenges include:
Post-synthetic modification (PSM) expands the functionality of MOFs constructed from 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid without altering their core architecture. Two predominant strategies have been validated:
Critical considerations for PSM include:
Environmental Hazard